2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine
CAS No.: 2368946-04-5
Cat. No.: VC5189835
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2368946-04-5 |
|---|---|
| Molecular Formula | C11H14BrNO2 |
| Molecular Weight | 272.142 |
| IUPAC Name | 2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | MCQBDLGCOWHXEL-LLVKDONJSA-N |
| SMILES | CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is formally named 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine, reflecting its stereospecific (3S) configuration at the tetrahydrofuran ring . Its molecular formula, C₁₁H₁₄BrNO₂, corresponds to a molecular weight of 272.14 g/mol . Key structural features include:
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A pyridine ring substituted with bromine at the 2-position and a methyl group at the 4-position.
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A tetrahydrofuran (THF) ring attached to the pyridine’s 6-position, bearing a methoxy group at its 3S-configured carbon .
Stereochemical Configuration
The (3S) designation indicates the absolute configuration of the methoxy-bearing carbon in the tetrahydrofuran ring. This stereochemistry influences the compound’s three-dimensional arrangement, potentially affecting its reactivity and interactions in biological systems .
Structural Representation
The SMILES notation COC1(C2=CC(C)=CC(Br)=N2)CCOC1 encodes the connectivity and stereochemistry . Computational models (e.g., PubChem’s 3D conformer) visualize the compound’s planar pyridine ring and puckered tetrahydrofuran moiety .
Physicochemical Properties
Basic Physical Parameters
Available data from suppliers and databases reveal the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 272.14 g/mol |
| Density | Not Available (N/A) |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The absence of empirical data for density, boiling point, and melting point underscores the compound’s specialized use in research rather than industrial applications .
Solubility and Reactivity
While explicit solubility data are unavailable, the presence of polar functional groups (methoxy, bromine) suggests moderate solubility in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran. The bromine atom at the 2-position renders the compound susceptible to nucleophilic substitution reactions, while the methoxy group may participate in hydrogen bonding or act as an electron-donating substituent .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through multi-step organic reactions, likely involving:
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Formation of the tetrahydrofuran moiety: Cyclization of a diol precursor to generate the 3-methoxy-THF ring.
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Pyridine functionalization: Bromination at the 2-position and methylation at the 4-position via electrophilic aromatic substitution .
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Coupling reactions: Suzuki-Miyaura or Negishi cross-coupling to attach the THF ring to the pyridine core .
Optimized reaction conditions (e.g., palladium catalysts, controlled temperatures) are critical for achieving high yields and stereochemical fidelity .
Reactivity Profile
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Nucleophilic substitution: The bromine atom can be displaced by nucleophiles (e.g., amines, alkoxides) to form derivatives.
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Oxidation: The tetrahydrofuran ring may undergo ring-opening under strong oxidative conditions.
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Coordination chemistry: The pyridine nitrogen and methoxy oxygen could act as ligands for transition metals .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or antimicrobial agents. Its bromine and methoxy groups provide sites for further functionalization, enabling structure-activity relationship (SAR) studies .
Materials Science
In materials research, the compound’s heterocyclic structure may contribute to:
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Ligand design: Coordination complexes for catalytic applications.
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Polymer precursors: Incorporation into conjugated polymers for electronic devices .
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Peaks corresponding to the pyridine’s aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and methoxy protons (δ 3.2–3.5 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 272.14 (M⁺) with fragmentation patterns indicative of bromine loss .
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥97% purity, with retention times varying by method .
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